molecular formula C17H19NO B12073728 3-(Benzyloxy)-N-cyclobutylaniline

3-(Benzyloxy)-N-cyclobutylaniline

Cat. No.: B12073728
M. Wt: 253.34 g/mol
InChI Key: LULVVZXZKNTKBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Benzyloxy)-N-cyclobutylaniline is an organic compound that features a benzyloxy group attached to an aniline ring, with a cyclobutyl group bonded to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)-N-cyclobutylaniline typically involves the nucleophilic substitution reaction of 3-benzyloxyaniline with cyclobutyl halides under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and the mixture is heated to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound can be achieved through a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the reaction conditions and achieving high yields .

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-N-cyclobutylaniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Benzyloxy)-N-cyclobutylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-N-cyclobutylaniline involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Benzyloxy)-N-cyclobutylaniline is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications .

Properties

Molecular Formula

C17H19NO

Molecular Weight

253.34 g/mol

IUPAC Name

N-cyclobutyl-3-phenylmethoxyaniline

InChI

InChI=1S/C17H19NO/c1-2-6-14(7-3-1)13-19-17-11-5-10-16(12-17)18-15-8-4-9-15/h1-3,5-7,10-12,15,18H,4,8-9,13H2

InChI Key

LULVVZXZKNTKBH-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)NC2=CC(=CC=C2)OCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.